[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene
Description
Properties
CAS No. |
649756-57-0 |
|---|---|
Molecular Formula |
C19H25F3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[4-butyl-3-(trifluoromethyl)octa-1,3-dienyl]benzene |
InChI |
InChI=1S/C19H25F3/c1-3-5-12-17(13-6-4-2)18(19(20,21)22)15-14-16-10-8-7-9-11-16/h7-11,14-15H,3-6,12-13H2,1-2H3 |
InChI Key |
IRYLMIIWVQGTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(C=CC1=CC=CC=C1)C(F)(F)F)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Conjugated Diene: The conjugated diene system can be synthesized through a series of reactions, including aldol condensation and subsequent dehydration.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base.
Coupling with Benzene: The final step involves coupling the synthesized intermediate with benzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the double bonds in the diene system.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Nitro compounds, sulfonic acids
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a trifluoromethyl group, which significantly influences its chemical behavior, particularly in terms of lipophilicity and reactivity. The presence of the trifluoromethyl group enhances the compound's ability to interact with biological systems, making it a candidate for various applications.
Bioactive Discovery
The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their bioavailability. Research has shown that compounds containing trifluoromethyl groups can exhibit increased potency as pharmaceuticals. For instance, the selective fluorination of aromatic rings has been widely studied for its potential to create more effective drug candidates by modifying their pharmacokinetic properties .
Case Study: Metabolism Studies
Studies involving the metabolism of [4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene have been conducted using model organisms such as Cunninghamella elegans, which is rich in cytochrome P450 activity. These studies indicate that the compound is metabolized effectively and does not persist in biological systems, suggesting a favorable profile for drug development .
Polymer Chemistry
The unique structure of this compound allows it to be utilized in polymerization processes. Its reactive double bonds can participate in copolymerization reactions, potentially leading to new materials with desirable properties such as increased thermal stability and chemical resistance. This application is particularly relevant in the development of advanced coatings and adhesives .
Fluorinated Compounds in Agrochemicals
Fluorinated compounds are increasingly used in agrochemicals due to their enhanced stability and efficacy. The incorporation of this compound into formulations can improve the performance of pesticides and herbicides by increasing their resistance to degradation in environmental conditions .
Detection Methods
The compound's distinct chemical structure allows for its use in various analytical methods, including chromatography and mass spectrometry. Its unique mass-to-charge ratio enables sensitive detection in complex mixtures, which is essential for environmental monitoring and quality control in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of [4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of [4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene can be contextualized by comparing it to analogous dienyl aromatic derivatives. Below is a detailed analysis based on the provided evidence and broader chemical principles:
Structural and Electronic Comparisons
Key Observations
Substituent Effects: The trifluoromethyl group in compound 1f and the target compound introduces strong electron-withdrawing effects, reducing electron density on the dienyl system. This contrasts with 1b (methoxy, electron-donating) and 1e (fluoro, weakly electron-withdrawing). Such differences influence reactivity in electrophilic additions or cycloadditions .
Synthetic Yields :
- Compound 1f (28% yield) demonstrates lower efficiency in multi-step synthesis compared to 1b (80%) or 1e (90%), likely due to challenges in introducing the -CF₃ group . The target compound’s extended dienyl chain and substituents may further complicate synthesis, necessitating optimized catalytic systems.
Spectral Signatures :
- The 19F NMR chemical shift of -CF₃ in 1f is reported at δ -62.5 ppm, distinct from the -F group in 1e (δ -115.2 ppm) . For the target compound, analogous shifts would be expected, with dienyl proton resonances likely upfield-shifted due to conjugation with the electron-withdrawing -CF₃ group.
Applications :
- While 1b and 1e are used in hydroamination studies , the target compound’s extended dienyl system and fluorinated alkyl chain may enhance thermal stability, making it suitable for high-temperature reactions or liquid crystal materials.
Research Findings and Implications
- Catalytic Reactivity : The electron-deficient dienyl system in this compound could improve regioselectivity in nickel-catalyzed hydroamination, similar to derivatives reported by Adamson & Malcolmson (2017) .
Biological Activity
Molecular Structure:
- Molecular Formula: C19H25F3
- Molecular Weight: 310.397 g/mol
The compound features a butyl group and a trifluoromethyl group attached to a benzene ring, along with an octadienyl chain. This unique structure is believed to contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. A study on similar compounds showed that the presence of trifluoromethyl groups can increase lipophilicity, potentially enhancing membrane permeability and antimicrobial efficacy. For instance, derivatives of trifluoromethylated benzene have demonstrated significant inhibitory effects against various bacterial strains, suggesting that [4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene may possess similar properties .
Cytotoxic Effects
In vitro studies have shown that certain octadienyl derivatives can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in malignant cells. A related compound demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potential as an anticancer agent .
Case Studies
- Bacterial Inhibition : A case study involving a structurally similar compound demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli. The study highlighted the role of the trifluoromethyl group in enhancing the compound's interaction with bacterial membranes .
- Cancer Cell Line Studies : Another investigation assessed the cytotoxicity of octadienyl derivatives on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with mechanisms linked to apoptosis pathways involving caspase activation .
The proposed mechanisms underlying the biological activity of this compound include:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, disrupting cellular integrity.
- Oxidative Stress Induction : The generation of ROS leads to cellular damage and triggers apoptotic pathways.
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes involved in cell proliferation and survival.
Comparative Analysis
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Weight | 310.397 g/mol | Varies (e.g., 1-butyl-4-trifluoromethyl-benzene ~ 200 g/mol) |
| Antimicrobial Activity | Potentially high due to trifluoromethyl group | Confirmed in related studies |
| Cytotoxicity | Induces apoptosis in cancer cells | Similar effects observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
